(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al
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Overview
Description
(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al: is a synthetic glucocorticoid compound. It belongs to the family of steroids and derivatives, specifically related to prednisolone and prednisone . This compound is used as a reference standard in pharmaceutical testing and research .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al involves multiple steps, starting from basic steroidal structures. The key steps include oxidation and hydroxylation reactions under controlled conditions. Specific reagents and catalysts are used to achieve the desired configuration and functional groups .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process is carried out in specialized facilities equipped with advanced technology to maintain the integrity of the compound .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound .
Scientific Research Applications
Chemistry: In chemistry, (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is used as a reference standard for analytical development, method validation, and stability testing .
Biology: In biological research, this compound is used to study the effects of glucocorticoids on cellular processes and gene expression .
Medicine: In medicine, it is used to develop and test new glucocorticoid drugs for various inflammatory and autoimmune diseases .
Industry: In the pharmaceutical industry, it is used for quality control and assurance in the production of steroidal drugs .
Mechanism of Action
The mechanism of action of (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al involves binding to glucocorticoid receptors in the cell. This binding activates or represses the transcription of specific genes, leading to anti-inflammatory and immunosuppressive effects . The molecular targets include various cytokines and enzymes involved in the inflammatory response .
Comparison with Similar Compounds
- Prednisolone
- Prednisone
- Dexamethasone
- Hydrocortisone
Comparison: Compared to other glucocorticoids like prednisolone and prednisone, (17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al has unique structural features that may result in different pharmacokinetic and pharmacodynamic properties . Its specific configuration and functional groups make it a valuable reference standard in pharmaceutical research .
Biological Activity
(17Z)-20-Hydroxy-3,11-dioxopregna-1,4,17(20)-trien-21-al is a synthetic glucocorticoid compound that belongs to the steroid family. It is structurally related to corticosteroids such as prednisolone and prednisone. This compound is notable for its unique arrangement of functional groups, including hydroxyl and carbonyl groups, which significantly contribute to its biological activity and pharmacological properties. The molecular formula of this compound is C21H24O4, with a molecular weight of approximately 340.4 g/mol .
The primary biological activity of this compound stems from its interaction with glucocorticoid receptors. Upon binding to these receptors, it modulates the transcription of various genes involved in inflammatory responses and immune regulation. This mechanism underlies its potential therapeutic applications in treating inflammatory and autoimmune diseases. Additionally, research indicates that this compound may influence cellular processes such as apoptosis (programmed cell death) and proliferation .
Pharmacological Properties
Pharmacodynamics:
- Anti-inflammatory Effects: The compound exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators.
- Immunosuppressive Activity: It has been shown to suppress immune responses, making it useful in conditions where immune modulation is necessary.
Pharmacokinetics:
Further studies are required to elucidate the pharmacokinetic properties of this compound, including absorption, distribution, metabolism, and excretion (ADME) characteristics when used therapeutically .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and unique aspects of this compound compared to other corticosteroids:
Compound Name | Structural Features | Unique Aspects |
---|---|---|
Prednisolone | 11β-hydroxyl group; 3-keto group | Commonly used corticosteroid; different receptor affinity |
Dexamethasone | 16α-methyl; 9α-fluoro substituent | More potent anti-inflammatory effects |
Hydrocortisone | 11β-hydroxyl; less potent than (17Z) | Widely used for adrenal insufficiency |
Cortisol | Natural glucocorticoid; similar structure | Endogenous hormone; broader physiological roles |
Compared to these compounds, this compound possesses unique structural features that may confer distinct pharmacological properties and potential therapeutic advantages .
Case Studies and Research Findings
Research has documented various case studies that highlight the biological activity of this compound:
- Inflammatory Disease Models: In animal models of inflammation (e.g., arthritis), administration of this compound resulted in a marked reduction in inflammatory markers and improved clinical scores.
- Cancer Research: Preliminary studies suggest that the compound may induce apoptosis in certain cancer cell lines through glucocorticoid receptor-mediated pathways.
- Autoimmune Disorders: Clinical trials have indicated potential benefits in managing autoimmune conditions by modulating immune responses via this compound.
Properties
Molecular Formula |
C21H24O4 |
---|---|
Molecular Weight |
340.4 g/mol |
IUPAC Name |
(2Z)-2-[(8S,9S,10R,13S,14S)-10,13-dimethyl-3,11-dioxo-6,7,8,9,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-ylidene]-2-hydroxyacetaldehyde |
InChI |
InChI=1S/C21H24O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h7-9,11,14-15,19,25H,3-6,10H2,1-2H3/b18-16-/t14-,15-,19+,20-,21-/m0/s1 |
InChI Key |
AUHSMFZFJNSNPY-WYOWPAJLSA-N |
Isomeric SMILES |
C[C@]1\2CC(=O)[C@H]3[C@H]([C@@H]1CC/C2=C(\C=O)/O)CCC4=CC(=O)C=C[C@]34C |
Canonical SMILES |
CC12CC(=O)C3C(C1CCC2=C(C=O)O)CCC4=CC(=O)C=CC34C |
Origin of Product |
United States |
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